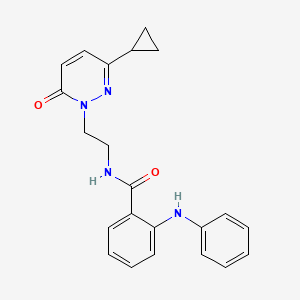
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide, commonly known as CP-690,550, is a synthetic small molecule inhibitor of Janus kinase 3 (JAK3). It was developed by Pfizer and is currently being studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Aplicaciones Científicas De Investigación
Melanoma Treatment
- Benzamide derivatives, including those similar to the compound , have been explored for their cytotoxic effects on melanoma cells. These derivatives show promise as targeted drug delivery agents for melanoma therapy. The study by Wolf et al. (2004) found that benzamide derivatives conjugated with alkylating cytostatics exhibited higher toxicity against melanoma cells compared to the parent compounds, supporting their use in selective in vivo delivery to melanoma cells (Wolf et al., 2004).
Cardiac Electrophysiology
- N-substituted benzamides have been studied for their cardiac electrophysiological activity. Morgan et al. (1990) investigated compounds similar to the compound , demonstrating their potential as class III electrophysiological agents in treating arrhythmias (Morgan et al., 1990).
Antimicrobial Activity
- Similar compounds have been explored for antimicrobial applications. Bhuiyan et al. (2006) studied derivatives that exhibited pronounced antimicrobial activity, suggesting potential use in treating infections (Bhuiyan et al., 2006).
Antiviral Research
- Research by De Clercq (2009) on antiviral drug discovery included studies on compounds structurally related to the compound . This highlights the potential application of such compounds in developing antiviral therapies (De Clercq, 2009).
Cancer Therapy
- N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, structurally similar to the compound , have been designed and evaluated for their anticancer activities. Ravinaik et al. (2021) found these derivatives to exhibit moderate to excellent anticancer activity against various cancer cell lines, suggesting their potential in cancer treatment (Ravinaik et al., 2021).
Electrophysiological Activity
- Wermuth et al. (1987) synthesized a series of compounds by attaching various pyridazinic structures to GABA or GABA-like side chains. Their research indicated that these compounds are specific GABA-A receptor antagonists, which could have implications in neurological research and therapy (Wermuth et al., 1987).
Propiedades
IUPAC Name |
2-anilino-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-21-13-12-19(16-10-11-16)25-26(21)15-14-23-22(28)18-8-4-5-9-20(18)24-17-6-2-1-3-7-17/h1-9,12-13,16,24H,10-11,14-15H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVAZMSRDRRTEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

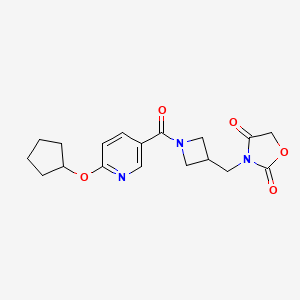

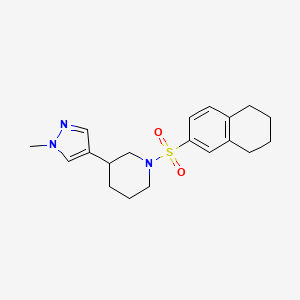


![3-Benzyl-2-[(4-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2717892.png)
![ethyl 4-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate](/img/structure/B2717893.png)
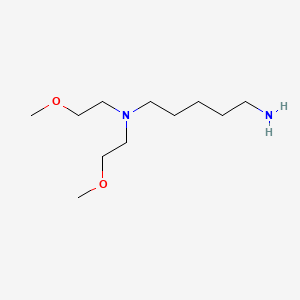

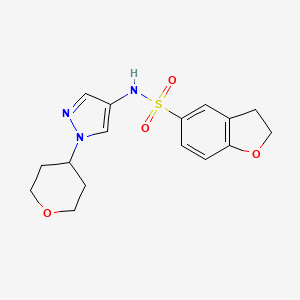
![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)prop-2-enamide](/img/structure/B2717903.png)
![N-(3-ethylphenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2717904.png)
![N,N-dimethyl-4-{[4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidin-1-yl]sulfonyl}benzene-1-sulfonamide](/img/structure/B2717905.png)
![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2717906.png)